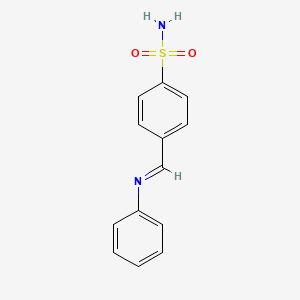

4-Phenyliminomethyl-benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 4-phényliminométhyl-benzènesulfonamide est un composé organique appartenant à la classe des sulfonamides. Les sulfonamides sont connus pour leur large spectre d'activités biologiques, notamment leurs propriétés antibactériennes, antifongiques et anticancéreuses . Ce composé est caractérisé par la présence d'un groupe phényliminométhyl lié à une fraction benzènesulfonamide, ce qui contribue à ses propriétés chimiques et biologiques uniques.

Méthodes De Préparation

La synthèse du 4-phényliminométhyl-benzènesulfonamide implique généralement la condensation du 4-aminobenzènesulfonamide avec du benzaldéhyde en conditions acides ou basiques . La réaction se déroule par la formation d'un intermédiaire imine, qui est ensuite stabilisé par le groupe sulfonamide. Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles, telles que la température, le pH et le choix du solvant, afin de maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Le 4-phényliminométhyl-benzènesulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des acides sulfoniques ou des esters sulfonates dans des conditions oxydantes fortes.

Réduction : La réduction du groupe imine peut produire le dérivé amine correspondant.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles comme les amines et les alcools. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications De Recherche Scientifique

Le 4-phényliminométhyl-benzènesulfonamide a été largement étudié pour son potentiel en tant qu'inhibiteur sélectif de la cyclooxygénase-2 (COX-2) . Cela en fait un candidat prometteur pour le développement de médicaments anti-inflammatoires et anticancéreux. De plus, ses dérivés ont montré une activité antimicrobienne significative, ce qui le rend utile dans le développement de nouveaux antibiotiques . La capacité du composé à inhiber l'anhydrase carbonique IX a également été explorée pour son potentiel en thérapie anticancéreuse .

5. Mécanisme d'action

Le mécanisme d'action du 4-phényliminométhyl-benzènesulfonamide implique l'inhibition d'enzymes spécifiques, telles que la cyclooxygénase-2 et l'anhydrase carbonique IX . En se liant aux sites actifs de ces enzymes, le composé empêche la formation de médiateurs pro-inflammatoires et perturbe la régulation du pH dans les cellules cancéreuses, ce qui entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose . Les cibles moléculaires et les voies impliquées comprennent la voie de l'acide arachidonique et la voie du facteur inductible par l'hypoxie .

Mécanisme D'action

The mechanism of action of 4-phenyliminomethyl-benzenesulfonamide involves the inhibition of specific enzymes, such as cyclooxygenase-2 and carbonic anhydrase IX . By binding to the active sites of these enzymes, the compound prevents the formation of pro-inflammatory mediators and disrupts the pH regulation in cancer cells, leading to reduced cell proliferation and increased apoptosis . The molecular targets and pathways involved include the arachidonic acid pathway and the hypoxia-inducible factor pathway .

Comparaison Avec Des Composés Similaires

Des composés similaires au 4-phényliminométhyl-benzènesulfonamide comprennent le 4-benzylidèneamino-benzènesulfonamide et d'autres dérivés de sulfonamide . Ces composés présentent des similitudes structurelles mais diffèrent dans leurs activités biologiques et leur sélectivité envers des enzymes spécifiques. Par exemple, le 4-benzylidèneamino-benzènesulfonamide s'est avéré avoir une sélectivité plus élevée pour la cyclooxygénase-2 par rapport au 4-phényliminométhyl-benzènesulfonamide . Le caractère unique du 4-phényliminométhyl-benzènesulfonamide réside dans sa double activité inhibitrice contre la cyclooxygénase-2 et l'anhydrase carbonique IX, ce qui en fait un composé polyvalent pour des applications thérapeutiques .

Propriétés

Formule moléculaire |

C13H12N2O2S |

|---|---|

Poids moléculaire |

260.31 g/mol |

Nom IUPAC |

4-(phenyliminomethyl)benzenesulfonamide |

InChI |

InChI=1S/C13H12N2O2S/c14-18(16,17)13-8-6-11(7-9-13)10-15-12-4-2-1-3-5-12/h1-10H,(H2,14,16,17) |

Clé InChI |

XUMZYVTUPBUWOY-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)N=CC2=CC=C(C=C2)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)

![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)

![4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10844350.png)

![4-Phenyl-benzo[b]thiophene-2-carboxamidine](/img/structure/B10844368.png)

![4-phenyl-4-[1H-imidazol-2-yl]-piperidine](/img/structure/B10844385.png)